3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 315237-42-4
VCID: VC4511157
InChI: InChI=1S/C23H23N3O3/c1-14-8-10-26(11-9-14)13-17-20(27)7-6-15-12-16(23(28)29-21(15)17)22-24-18-4-2-3-5-19(18)25-22/h2-7,12,14,27H,8-11,13H2,1H3,(H,24,25)
SMILES: CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

CAS No.: 315237-42-4

Cat. No.: VC4511157

Molecular Formula: C23H23N3O3

Molecular Weight: 389.455

* For research use only. Not for human or veterinary use.

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one - 315237-42-4

Specification

CAS No. 315237-42-4
Molecular Formula C23H23N3O3
Molecular Weight 389.455
IUPAC Name 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C23H23N3O3/c1-14-8-10-26(11-9-14)13-17-20(27)7-6-15-12-16(23(28)29-21(15)17)22-24-18-4-2-3-5-19(18)25-22/h2-7,12,14,27H,8-11,13H2,1H3,(H,24,25)
Standard InChI Key UNPHUSNHPAVZAP-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:

  • Step 1: Preparation of the benzodiazole core from o-phenylenediamine and an appropriate aldehyde under acidic conditions.

  • Step 2: Coupling reactions to attach the chromenone and piperidine moieties.

Potential Biological Activities

Given its structural components, this compound could exhibit various biological activities, such as:

  • Enzyme Inhibition: The benzodiazole moiety may interact with enzymes, potentially inhibiting their function.

  • Receptor Modulation: The piperidine group could enhance bioavailability and interaction with specific receptors.

Research Applications

While specific research findings on this compound are scarce, similar compounds have been studied for:

  • Anti-inflammatory and Antimicrobial Activities: Compounds with similar structural elements have shown promise in these areas .

  • Cancer Research: The chromenone and benzodiazole moieties are of interest in anticancer studies due to their potential to interact with DNA and proteins.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Activities
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-oneC24H25N3O3Approximately 403.5 g/molEnzyme inhibition, receptor modulation
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-oneC23H24N4O3Not specifiedAnti-cancer, anti-inflammatory, antimicrobial
8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-oneC22H23N3O377.4 g/molPotential therapeutic effects

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